3'-Fluoroacetophenone
Overview
Description
3’-Fluoroacetophenone, also known as 1-(3-fluorophenyl)ethanone, is an organic compound with the molecular formula C8H7FO. It is a derivative of acetophenone where a fluorine atom is substituted at the meta position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic odor and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Fluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5F} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{FC6H4COCH3} ]
Another method involves the bioreduction of 3’-fluoroacetophenone by cells of Aspergillus terreus in phosphate buffer solution-glycerol .
Industrial Production Methods: Industrial production of 3’-fluoroacetophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3’-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 3’-fluoroacetophenone with sodium borohydride yields 3’-fluoro-1-phenylethanol.
Substitution: It can undergo halogenation reactions, such as α-bromination using sodium bromide and chloroform in the presence of sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium bromide and chloroform with sulfuric acid as a catalyst.
Major Products:
Oxidation: 3’-Fluorobenzoic acid.
Reduction: 3’-Fluoro-1-phenylethanol.
Substitution: α-Bromo-3’-fluoroacetophenone.
Scientific Research Applications
3’-Fluoroacetophenone is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is utilized in the production of agrochemical products.
Dyestuffs: It is employed in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 3’-fluoroacetophenone involves its interaction with various molecular targets and pathways. For instance, in bioreduction reactions, it is reduced by enzymes present in Aspergillus terreus cells, leading to the formation of 3’-fluoro-1-phenylethanol. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
3’-Fluoroacetophenone can be compared with other similar compounds such as:
2’-Fluoroacetophenone: Differing by the position of the fluorine atom, which is ortho to the carbonyl group.
4’-Fluoroacetophenone: The fluorine atom is para to the carbonyl group.
3’,4’-Difluoroacetophenone: Contains two fluorine atoms at the meta and para positions.
3’,5’-Difluoroacetophenone: Contains two fluorine atoms at the meta positions.
Uniqueness: The meta position of the fluorine atom in 3’-fluoroacetophenone imparts unique chemical properties, such as specific reactivity patterns in substitution reactions and distinct physical properties like boiling point and density .
Properties
IUPAC Name |
1-(3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKGPAHZCYRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073186 | |
Record name | Ethanone, 1-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-36-7 | |
Record name | 3′-Fluoroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3'-fluoroacetophenone in the pharmaceutical industry?
A: this compound is a key starting material in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. [, ] Specifically, it is used to synthesize (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial chiral intermediate in crizotinib production. []
Q2: Can this compound be transformed into chiral alcohols? If so, how efficient are these processes?
A: Yes, this compound can be asymmetrically reduced to produce enantiomerically pure alcohols. Studies demonstrate that microorganisms like Trichothecium roseum [] and Alternaria alternata [] can effectively facilitate this biotransformation. For instance, T. roseum EBK-11, cultivated in a medium containing ram horn peptone, achieved a 77% yield of (R)-3′-fluorophenylethan-1-ol with >99% enantiomeric excess (ee). [] Similarly, A. alternata EBK-6 achieved a 66% yield of (S)-3'-fluorophenylethan-1-ol with >99% ee. [] These biocatalytic approaches highlight the potential for sustainable and efficient production of these valuable chiral building blocks.
Q3: Has the asymmetric hydrogenation of this compound been explored for large-scale production?
A: Yes, researchers have successfully employed DIPSkewphos/PICA derivative–Ruthenium(II) complexes to catalyze the asymmetric hydrogenation of various polysubstituted aromatic ketones, including this compound. [] This method has proven effective even on an industrial scale, with a reported 50 kg scale hydrogenation of 2’,6’-dichloro-3’-fluoroacetophenone resulting in a 96% yield and 98% ee of the desired alcohol product. [] This demonstrates the scalability and industrial relevance of this catalytic approach for synthesizing chiral intermediates.
Q4: Are there any studies investigating the corrosion inhibition properties of compounds derived from this compound?
A: Research has explored the use of 2,6-Dichloro-3-fluoroacetophenonalamine (DFAPA), a Mannich base synthesized from 2,6-Dichloro-3-fluoroacetophenone, as a corrosion inhibitor for A3 mild steel in acidic environments. [] Results indicate that DFAPA acts as a mixed-type inhibitor, effectively reducing the corrosion rate by forming a protective layer on the metal surface. [] This highlights the potential for utilizing derivatives of this compound in developing novel corrosion protection strategies.
Q5: What is the role of this compound in the synthesis of AZD7762?
A: While this compound itself isn't directly used in the final stages of AZD7762 synthesis, it serves as a precursor to a key intermediate. [] The synthesis starts by elaborating 3-fluoroacetophenone to form cinnamonitrile. This cinnamonitrile then undergoes a four-step, one-pot reaction sequence to construct the highly substituted thiophene ring found in AZD7762. [] This highlights the versatility of this compound as a starting material for synthesizing complex pharmaceutical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.